NfF is a colorless, volatile liquid that repels water (immiscible) but readily dissolves in common organic solvents []. It serves as a key building block for the synthesis of nonaflates (nonafluorobutanesulfonates) which are crucial electrophiles in palladium-catalyzed cross-coupling reactions, a fundamental technique for constructing complex molecules []. Compared to the more commonly used triflic anhydride, NfF offers advantages like lower cost and greater stability [].
The NfF molecule possesses a perfluorinated (all hydrogens replaced by fluorine) butane chain (C4F9) attached to a sulfonyl fluoride group (SO2F). The key features of this structure include:
NfF is involved in various chemical reactions, including:
Reaction 1
Sulfolane + F_2 (electrolysis) -> NfF + other products []
Reaction 2
NfF + RNH2 -> RNH(SO2F)C4F9 (nonaflate sulfonamide) []
Reaction 3
NfF + ArO^- -> ArO(SO2F)C4F9 (nonaflate aryl ester) []
Reaction 4
NfF + enolate -> CH=C(R)(SO2F)C4F9 (nonaflate alkene) []
NfF does not directly participate in biological processes and lacks a specific mechanism of action in that context. Its significance lies in its ability to modify other molecules for research purposes.
Corrosive